6-Bromopyridine-2-carbaldehyde
Overview
Description
6-Bromo-2-pyridinecarboxaldehyde is a pyridine derivative. It participates in the synthesis of meso-substituted trans-A2B2-porphyrin.
Scientific Research Applications
Polymer Chemistry : It is used in atom transfer polymerization of methyl methacrylate, providing versatility and homogeneous reactions (Haddleton et al., 1997).
Electrocatalysis : In electrocatalytic carboxylation, it can be transformed with CO2 in ionic liquids to produce 6-aminonicotinic acid with high yield and selectivity (Feng et al., 2010).
Organic Synthesis and Catalysis : A Pd/norbornene-catalyzed process using this compound can generate o-biaryl carbaldehydes or ketones and 6H-dibenzopyrans, useful in various synthesis and catalytic processes (Motti et al., 2012).
Chemical Synthesis : In palladium-catalyzed cyclization reactions, it can be used to produce 3-oxo-1,3-dihydrofuro[3,4-c]pyridine-1-yl compounds (Cho & Kim, 2008).
Ligand Chemistry : It can be converted to 1,2,4-triazines and 1,2,4-triazine 4-oxides, demonstrating its versatility in ligand chemistry (Krinochkin et al., 2017).
Marine Natural Products : Its derivatives, such as bromoindoles, have been identified in marine sponges, indicating its presence in natural products (Rasmussen et al., 1993).
Palladium-Catalyzed Reactions : It plays a crucial role in palladium-catalyzed hydrolysis of imines, leading to various products (Ahmad et al., 2019).
Magnetic Properties : In coordination chemistry, it's used to create complexes with unique magnetic properties (Escuer et al., 2011).
Synthetic Applications : Its application in palladium-catalyzed cross-coupling has expanded the synthesis of biologically and medicinally relevant compounds (Ghosh & Ray, 2017).
Ligand Design : It can be manipulated to create chiral complexes with different metal ions, useful in designing diverse structures and reactions (Constable et al., 2010).
Mechanism of Action
Target of Action
6-Bromopyridine-2-carbaldehyde is a pyridine derivative that is used both as a building block in supramolecular chemistry and as a ligand for transition metal catalysts . It is also used in the synthesis of meso-substituted trans-A2B2-porphyrin .
Mode of Action
For instance, it is used in the study of a rhodium-catalyzed, reductive aldol coupling with divinyl ketones leading to syn ß-hydroxyenones .
Biochemical Pathways
Given its use as a building block in supramolecular chemistry and as a ligand for transition metal catalysts, it can be inferred that it may play a role in various chemical reactions and processes .
Result of Action
Its use in the synthesis of various compounds suggests that it may have significant effects at the molecular level .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its stability can be affected by temperature, as it is recommended to be stored under inert gas at a temperature between 2-8°C . Furthermore, its reactivity may be influenced by the presence of other chemicals in its environment.
Safety and Hazards
6-Bromopyridine-2-carbaldehyde is harmful if swallowed, harmful in contact with skin, may cause respiratory irritation, causes serious eye irritation, and is harmful if inhaled . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
6-Bromopyridine-2-carbaldehyde is used both as a building block in supramolecular chemistry and as a ligand for transition metal catalysts and luminescent complexes . As a whole, the study provides fundamental data to understand the physicochemical behavior of the compound, bridging the properties of the isolated molecule to those of the neat crystalline compound .
Properties
IUPAC Name |
6-bromopyridine-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO/c7-6-3-1-2-5(4-9)8-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWFHFNGMCPMOCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373691 | |
Record name | 6-bromopyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10373691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34160-40-2 | |
Record name | 6-Bromo-2-pyridinecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34160-40-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-bromopyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10373691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural significance of 6-Bromopyridine-2-carbaldehyde in material science?
A1: this compound serves as a valuable building block in supramolecular chemistry []. Its structure allows for the creation of larger, organized assemblies due to its ability to participate in intermolecular interactions such as hydrogen bonding and halogen bonding.
Q2: How do the intermolecular interactions in crystalline this compound compare to its isolated form?
A2: Research suggests that the intermolecular interactions in the crystalline form of this compound, primarily weak interactions like H…N, H…O, H…H, H…Br, and Br…Br, do not significantly alter the intramolecular vibrational potential compared to its isolated state []. This is supported by the minimal differences observed between the infrared spectra of the crystal and those obtained from cryogenic matrix isolation studies.
Q3: What is the significance of the trans conformer of this compound?
A3: Both in the crystalline state and isolated in cryogenic matrices, this compound primarily exists as the trans conformer. This conformer is stabilized by intramolecular C–H…O=C and C(=O)H…N interactions []. Upon UV irradiation, the trans conformer can convert to the higher-energy cis form [].
Q4: How is this compound utilized in coordination chemistry?
A4: this compound acts as a versatile ligand for transition metal complexes [, , ]. For example, it reacts with rhodamine 6G hydrazone to form ligands that readily coordinate with Cobalt(II), resulting in complexes with distorted octahedral structures [].
Q5: Can this compound be used to synthesize other organic compounds?
A5: Yes, this compound serves as a precursor in organic synthesis. It is used in condensation reactions to produce iminopyridine ligands, which find applications in catalysis, particularly in ethylene polymerization and oligomerization reactions []. It can also undergo heterocyclization reactions to form 1,2,4-triazines and their corresponding 4-oxides [].
Q6: What is the role of computational chemistry in understanding this compound?
A6: Computational studies, such as DFT calculations, provide valuable insights into the electronic structure, vibrational frequencies, and excited state properties of this compound []. These calculations help interpret experimental data and predict the compound's reactivity and behavior in different chemical environments.
Q7: What analytical techniques are commonly employed to study this compound?
A7: Characterizing this compound utilizes various analytical techniques. Key methods include X-ray crystallography for structural determination [, , ], infrared and Raman spectroscopy for vibrational analysis [], and UV-Vis spectroscopy to study electronic transitions and photochemical reactions [].
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